Vitamin K1 diacetate Vitamin K1 diacetate
Brand Name: Vulcanchem
CAS No.: 604-87-5
VCID: VC2440700
InChI: InChI=1S/C35H52O4/c1-24(2)14-11-15-25(3)16-12-17-26(4)18-13-19-27(5)22-23-31-28(6)34(38-29(7)36)32-20-9-10-21-33(32)35(31)39-30(8)37/h9-10,20-22,24-26H,11-19,23H2,1-8H3/b27-22+/t25-,26-/m1/s1
SMILES: CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)OC(=O)C
Molecular Formula: C35H52O4
Molecular Weight: 536.8 g/mol

Vitamin K1 diacetate

CAS No.: 604-87-5

Cat. No.: VC2440700

Molecular Formula: C35H52O4

Molecular Weight: 536.8 g/mol

* For research use only. Not for human or veterinary use.

Vitamin K1 diacetate - 604-87-5

Specification

CAS No. 604-87-5
Molecular Formula C35H52O4
Molecular Weight 536.8 g/mol
IUPAC Name [4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate
Standard InChI InChI=1S/C35H52O4/c1-24(2)14-11-15-25(3)16-12-17-26(4)18-13-19-27(5)22-23-31-28(6)34(38-29(7)36)32-20-9-10-21-33(32)35(31)39-30(8)37/h9-10,20-22,24-26H,11-19,23H2,1-8H3/b27-22+/t25-,26-/m1/s1
Standard InChI Key OMMWEESMXJLLLQ-LGWQWDGZSA-N
Isomeric SMILES CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C)OC(=O)C
SMILES CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Properties

Molecular Information

Vitamin K1 diacetate possesses distinct chemical characteristics that define its behavior in biological and chemical systems.

PropertyValue
Molecular FormulaC35H52O4
Molecular Weight536.8 g/mol
IUPAC Name[4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate
CAS Number604-87-5
Creation Date2006-04-28
Modification Date2025-02-22

The compound contains a naphthoquinone ring structure with two acetoxy (acetate) groups attached at positions 1 and 4 . The structure also features a lengthy tetramethylhexadecenyl side chain attached at position 3 of the naphthalene ring, which contributes to its lipophilic properties .

Structural Features

Vitamin K1 diacetate can also be described as 2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl]-1,4-naphthalenediol diacetate, highlighting its relationship to naphthalenediol structures . The compound is derived from the acetylation of both hydroxyl groups in the dihydrovitamin K1 molecule, resulting in increased lipophilicity compared to the parent compound . This structural modification affects its solubility profile, making it more soluble in organic solvents than in aqueous environments.

Synthesis and Preparation

Production Considerations

The technical challenge in synthesizing vitamin K1 diacetate would involve controlling the reaction conditions to ensure complete acetylation of both hydroxyl groups while preserving the integrity of the sensitive side chain. The final compound would need purification techniques such as chromatography to ensure high purity .

Relationship to Vitamin K1 and Other Forms

Comparative Analysis

Vitamin K1 diacetate differs from vitamin K1 in its chemical structure and potentially in its pharmacokinetic properties. While vitamin K1 is directly involved in biological processes, the diacetate form may function as a prodrug that requires deacetylation to become biologically active .

PropertyVitamin K1Vitamin K1 Diacetate
Functional GroupsQuinone structure with a phytyl side chainDihydroquinone with two acetate groups and a phytyl side chain
Water SolubilityLowVery low
Elimination Half-life1-2 hoursNot specifically reported in search results
Primary DistributionHigher concentrations in liverNot specifically reported in search results

Metabolism and Bioactivity

The metabolism of vitamin K1 involves ω-hydroxylation mediated by CYP4F2, followed by side chain shortening through β-oxidation to form carboxylic acid metabolites, which are then glucuronidated and excreted . For vitamin K1 diacetate to become biologically active, it would likely require deacetylation to form the active vitamin K form.

The standard vitamin K cycle involves reduction of vitamin K quinone to hydroquinone by vitamin K epoxide reductase (VKORC1), followed by utilization by γ-glutamyl carboxylase in protein carboxylation reactions . The role of vitamin K1 diacetate in this cycle would depend on its conversion to the active form in biological systems.

Analytical Methods

Chromatographic Techniques

The analysis of vitamin K compounds, including potentially vitamin K1 diacetate, can be performed using advanced chromatographic techniques:

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry provides high sensitivity and specificity for vitamin K compound analysis

  • Accucore Biphenyl analytical columns have shown excellent separation of vitamin K compounds from endogenous matrix components

  • Triple-stage quadrupole mass spectrometry can be employed for detection and quantification

Sample Preparation

For clinical or research applications, the analysis of vitamin K compounds often employs:

  • Protein precipitation extraction procedures to prepare biological samples

  • Chromatographic separation to elute target analytes away from matrix components

  • Careful calibration using internal standards, such as deuterated vitamin K1 (d7-vitamin K1)

The analytical methods would need to account for the high lipophilicity of vitamin K1 diacetate and its potential susceptibility to degradation under certain conditions.

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